molecular formula C27H28ClN5O3S B1207320 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine-1-ethanamine, 8-chloro-N,N-dimethyl-6-phenyl-, 4-methylbenzenesulfonate CAS No. 83983-74-8

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine-1-ethanamine, 8-chloro-N,N-dimethyl-6-phenyl-, 4-methylbenzenesulfonate

Cat. No.: B1207320
CAS No.: 83983-74-8
M. Wt: 538.1 g/mol
InChI Key: GDOPCQJETORZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine-1-ethanamine, 8-chloro-N,N-dimethyl-6-phenyl-, 4-methylbenzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C27H28ClN5O3S and its molecular weight is 538.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

83983-74-8

Molecular Formula

C27H28ClN5O3S

Molecular Weight

538.1 g/mol

IUPAC Name

2-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)-N,N-dimethylethanamine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C20H20ClN5.C7H8O3S/c1-25(2)11-10-18-23-24-19-13-22-20(14-6-4-3-5-7-14)16-12-15(21)8-9-17(16)26(18)19;1-6-2-4-7(5-3-6)11(8,9)10/h3-9,12H,10-11,13H2,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

GDOPCQJETORZLN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN(C)CCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN(C)CCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4

Synonyms

8-chloro-1-(2-(dimethylamino)ethyl)6-phenyl-4H-s-triazolo(4,3-a(1,4)benzodiazepine) p-toluene sulfonate
U 43,465F
U 43465
U 43465F
U-43,465F
U-43465F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The resulting solid, dimethylmethyleneammonium chloride, was suspended in tetrahydrofuran, cooled in an ice bath, treated with 8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine (3.09 g., 0.01 mole; and then dropwise with acetyl chloride (0.07 ml., 0.001 mole). This mixture was kept in the ice bath for 3 hours, poured into ice cold, dilute sodium bicarbonate and extracted with methylene chloride. The extract was washed with a dilute salt solution, dried over anhydrous sodium sulfate and concentrated in vacuo. A solution of the residual oil in ethanol was treated with a solution of 1 equivalent of p-toluenesulfonic acid in ethanol and the 8-chloro-1-[2-(dimethylamino)ethyl]-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine p-toluenesulfonate was isolated by crystallization.
Name
dimethylmethyleneammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.07 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A stirred solution of 8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine (3.09 g., 0.01 mole) in dry dimethylformamide (50 ml.) was cooled in an ice bath, under nitrogen, and treated successively with N,N,N',N'-tetramethyldiaminomethane (1.229 g., 0.012 mole) and dropwise with acetyl chloride (0.923 ml., 0.013 mole). The cloudy mixture was kept in the ice bath for 1 hour and 55 minutes and poured into a mixture of ice and saturated sodium bicarbonate. The solution was saturated with sodium chloride and extracted five times with chloroform. The extracts were washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo using xylene and toluene to help remove residual dimethylformamide. A solution of the resulting oil in absolute ethanol was acidified to a pH 3.5-4with a solution of p-toluenesulfonic acid (1 equivalent) in absolute ethanol. The remaining salt was crystallized to give 8-chloro-1-[2-(dimethylamino)ethyl]-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine p-toluenesulfonate in three crops: 3.69 g. of melting point 196°-197° C., 0.612 g. of melting point 197°-198° C. and 0.022 g. of melting point 198.5°-199° C. The total yield was 79.9%. Ethanol crystallization of this material usually results in a product which contains residual ethanol or water. To remove the solvent, the first two crops (4.3 g.) were combined, recrystallized once from 95%-100% ethanol, redissolved in 95% ethanol and added slowly to boiling toluene at such a rate that the temperature of the distilling azeotrope remained between 85°-95° C. The level of the boiling mixture was maintained constant by the addition of fresh toluene. After the addition the temperature of the distillate was allowed to rise to 108° C. The mixture was cooled and the finely divided 8-chloro-1-[2-(dimethylamino)ethyl]-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine was collected by filtration to give 3.747 g. of melting point 199°-199.5° C.
Name
8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.229 g
Type
reactant
Reaction Step Two
Quantity
0.923 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A stirred solution of N,N,N',N'-tetramethyldiaminomethane (2.244 g., 0.022 mole) in dry dimethylformamide (50 ml.) was cooled in an ice bath and treated dropwise with acetyl chloride (1.65 ml., 0.023 mole). The ice bath was removed and the mixture was kept at 25° for 45 min. and treated with 8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine (3.09 g., 0.01 mole). After 30 min. the mixture was poured into ice water, made alkaline with sodium bicarbonate, saturated with sodium chloride and extracted with chloroform. The extract was washed with a dilute salt solution, dried over anhydrous sodium sulfate and concentrated in vacuo using xylene and toluene to help remove residual dimethylformamide. A solution of the residue in ethanol was acidified with a solution of one equivalent of p-toluenesulfonic acid in ethanol and crystallized to give 8-chloro-1-[2-(dimethylamino)ethyl]-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine p-toluenesulfonate in three crops; 2.69 g. of melting point 195°-196° C.; 0.751 g. of melting point 192°-195.5° C. and 0.033 g. of melting point 195°-197° C. The total yield was 64.6%.
Quantity
2.244 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step Two
Name
8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
3.09 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.